molecular formula C7H11BrSSi B1529470 4-Bromo-2-(trimethylsilyl)thiophene CAS No. 77998-61-9

4-Bromo-2-(trimethylsilyl)thiophene

Cat. No. B1529470
CAS RN: 77998-61-9
M. Wt: 235.22 g/mol
InChI Key: PHSJATTVQJWOPL-UHFFFAOYSA-N
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Description

4-Bromo-2-(trimethylsilyl)thiophene is a chemical compound with the molecular formula C7H11BrSSi . It is a colorless to light yellow clear liquid .


Synthesis Analysis

The synthesis of 4-Bromo-2-(trimethylsilyl)thiophene involves various analytical charts that can be found on the product detail page .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trimethylsilyl)thiophene consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2nd position with a trimethylsilyl group and at the 4th position with a bromine atom .


Physical And Chemical Properties Analysis

4-Bromo-2-(trimethylsilyl)thiophene is a liquid at 20°C . It has a flash point of 96°C , a specific gravity of 1.31 , and a refractive index of 1.54 . It should be stored at a temperature between 0-10°C under inert gas . It is sensitive to light, air, and heat .

Scientific Research Applications

Selective Electrochemical Monosilylation and Polysilylation

4-Bromo-2-(trimethylsilyl)thiophene plays a role in the electrochemical monosilylation and polysilylation of halothiophenes, as demonstrated in a study where bromo derivatives showed higher reactivity compared to chloro analogs. This research offers insights into selective silylation processes and the behavior of different halothiophenes in such reactions (Deffieux et al., 1996).

Building Blocks for Electronic Properties Tuning

Research involving the synthesis of 3-Fluoro-4-hexylthiophene through perbromination and trimethylsilyl protection of thiophene highlights the application of 4-Bromo-2-(trimethylsilyl)thiophene in tuning the electronic properties of conjugated polythiophenes. This study emphasizes the potential of such derivatives in electronic applications (Gohier et al., 2013).

Comparative Electrochemical Study with Carbonylcobalt Units

The synthesis and characterization of 2,4-Bis(trimethylsilylethynyl)thiophene coordinated carbonylcobalt units, including 4-bromo-2-(trimethylsilylethynyl)thiophene, shed light on their electrochemical properties. This research is significant in the context of organometallic chemistry and the development of new materials with unique electrochemical characteristics (Arnanz et al., 2007).

Synthesis of Unsymmetrically Disubstituted Thiophenes

A study on the synthesis of unsymmetrically 3,4-disubstituted thiophenes using 3,4-bis(trimethylsilyl)thiophene demonstrates the utility of similar compounds in creating diverse thiophene derivatives. This research is pivotal in the field of organic chemistry, particularly in synthesizing compounds with specific substitution patterns (Ye & Wong, 1997).

Electrophilic Cyclization of Terminal Acetylenes

Research on the synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes, using (trimethylsilyl)acetylene, provides an example of how derivatives of 4-Bromo-2-(trimethylsilyl)thiophene can be effectively utilized in complex organic synthesis processes (Yue & Larock, 2002).

Safety And Hazards

4-Bromo-2-(trimethylsilyl)thiophene can cause skin irritation (H315) and serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . It is also recommended to rinse cautiously with water for several minutes if the compound gets in the eyes .

properties

IUPAC Name

(4-bromothiophen-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrSSi/c1-10(2,3)7-4-6(8)5-9-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSJATTVQJWOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trimethylsilyl)thiophene

CAS RN

77998-61-9
Record name 4-Bromo-2-(trimethylsilyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Caselli, D Vanossi, M Buffagni, M Imperato… - …, 2019 - Wiley Online Library
Two A‐π‐D‐π‐A thiophene‐based small molecules with a central dithienosilole core and dicyanovinyl (DCV) end groups were synthesized. These compounds differ only by the …

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